molecular formula C8H9N5 B098600 6,7-Dimethylpteridin-2-amine CAS No. 19153-00-5

6,7-Dimethylpteridin-2-amine

Cat. No.: B098600
CAS No.: 19153-00-5
M. Wt: 175.19 g/mol
InChI Key: QDEJQTTZZROSHU-UHFFFAOYSA-N
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Description

6,7-Dimethylpteridin-2-amine is a heterocyclic compound belonging to the pteridine family It is characterized by the presence of two methyl groups at positions 6 and 7 on the pteridine ring and an amino group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethylpteridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,4,5-triamino-6-hydroxypyrimidine with acetone, followed by oxidation and methylation steps. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylpteridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.

    Reduction: Reduction reactions can yield dihydropteridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one derivatives, while reduction can produce dihydropteridine compounds.

Scientific Research Applications

6,7-Dimethylpteridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of various pteridine derivatives, which are important in studying chemical reactivity and developing new materials.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving pteridine cofactors.

    Medicine: Research on this compound includes its potential use in developing therapeutic agents for diseases related to pteridine metabolism.

    Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,7-Dimethylpteridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of enzymes involved in pteridine metabolism. The pathways affected by this compound include those related to folate metabolism and the biosynthesis of tetrahydrobiopterin, a critical cofactor in various enzymatic reactions.

Comparison with Similar Compounds

  • 2-Amino-6,7-dimethyl-4-hydroxypteridine
  • 2-Amino-4-hydroxypteridine

Comparison: 6,7-Dimethylpteridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets. For instance, the presence of the amino group at position 2 and methyl groups at positions 6 and 7 can influence its binding affinity to enzymes and receptors, making it a valuable tool in biochemical research.

Properties

IUPAC Name

6,7-dimethylpteridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c1-4-5(2)12-7-6(11-4)3-10-8(9)13-7/h3H,1-2H3,(H2,9,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEJQTTZZROSHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CN=C(N=C2N=C1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90286437
Record name 6,7-dimethylpteridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19153-00-5
Record name NSC45781
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45781
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6,7-dimethylpteridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90286437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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